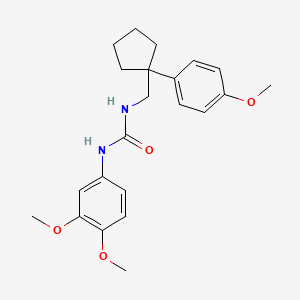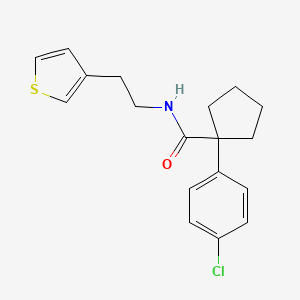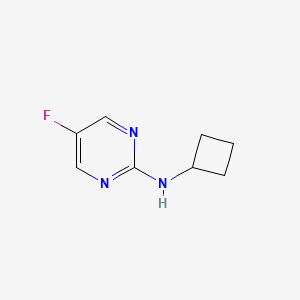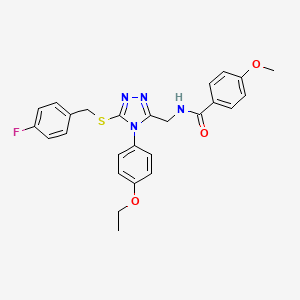
1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea, also known as DMCMU, is a synthetic compound that belongs to the class of ureas. It is a potent inhibitor of the mitochondrial benzodiazepine receptor (mBzR). DMCMU has been widely used in scientific research to study the physiological and biochemical effects of the mBzR.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry often explores the synthesis and properties of compounds like 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea. For instance, studies have detailed the synthesis of substituted phenylureas from methylated and ethylated vanillin, showcasing methodologies for preparing alkoxylated derivatives of sym-diethyldiphenylurea, which are crucial for developing new chemical entities with potential industrial and pharmacological applications (Gardner, Moir, & Purves, 1948). Such research underscores the importance of synthetic strategies in creating compounds with specific desired properties.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of urea, such as N,N'-dimethoxy-N,N'-dimethylurea, have been employed as carbonyl dication equivalents in organometallic addition reactions, leading to the synthesis of unsymmetrical ketones (Whipple & Reich, 1991). This demonstrates the compound's utility in creating structurally diverse molecules that could serve as key intermediates in drug development.
Environmental Chemistry
The study of substituted ureas and their environmental fate is another area of interest. Investigations into the photodegradation and hydrolysis of selected substituted urea pesticides in water provide valuable information on their stability and degradation pathways, which is crucial for assessing their environmental impact and designing more eco-friendly compounds (Gatidou & Iatrou, 2011).
Advanced Material Science
Compounds similar to 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea can also find applications in the development of advanced materials. For example, the synthesis and characterization of novel imidazole ureas/carboxamides containing dioxaphospholanes (Rani et al., 2014) highlight the potential of such compounds in creating new materials with unique properties.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-18-9-6-16(7-10-18)22(12-4-5-13-22)15-23-21(25)24-17-8-11-19(27-2)20(14-17)28-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQZVBLDJAZMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)

![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2896070.png)

![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)
![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896076.png)
![7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896077.png)
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896078.png)
